molecular formula C7H10ClNS B12975402 2-Chloro-5-isopropylthiophen-3-amine

2-Chloro-5-isopropylthiophen-3-amine

Cat. No.: B12975402
M. Wt: 175.68 g/mol
InChI Key: HEDYGZZNBLYIOA-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylthiophen-3-amine is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the second position, an isopropyl group at the fifth position, and an amine group at the third position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-Chloro-5-isopropylthiophen-3-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-5-isopropylthiophen-3-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-Chloro-5-isopropylthiophen-3-amine can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-chloro-5-propan-2-ylthiophen-3-amine

InChI

InChI=1S/C7H10ClNS/c1-4(2)6-3-5(9)7(8)10-6/h3-4H,9H2,1-2H3

InChI Key

HEDYGZZNBLYIOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)Cl)N

Origin of Product

United States

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